5-Amino-3-(3,4-dimethylphenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(3,4-dimethylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3,4-dimethylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylbenzohydrazide with formamide under reflux conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3,4-dimethylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives of the triazole.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-(3,4-dimethylphenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3,4-dimethylphenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with potential pharmacological properties.
5-Amino-3-methylisoxazole: Known for its biological activities and used in peptide synthesis.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: A pi-excessive aromatic monocyclic heterocyclic compound with various applications.
Uniqueness
5-Amino-3-(3,4-dimethylphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its hydrophobicity and may influence its binding affinity to biological targets compared to other similar compounds.
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-6-3-4-8(5-7(6)2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14) |
InChI Key |
OXMIGAKXMCGCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NN2)N)C |
Origin of Product |
United States |
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